molecular formula C14H10ClN3O2S B2358521 N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-44-0

N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2358521
CAS No.: 851944-44-0
M. Wt: 319.76
InChI Key: WWKJPAIMJOHBOH-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound with the molecular formula C22H21ClN4O2 . It is a substituted 2- (aminopyridyl)- and 2- (aminopyrimidinyl)thiazole-5-carboxamide .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[3,2-a]pyrimidine core, which is substituted with a 5-chloro-2-methylphenyl group at the N-position and a carboxamide group at the 6-position .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 408.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 408.1353036 g/mol . The topological polar surface area of the compound is 67.4 Ų .

Scientific Research Applications

Antimicrobial Activity

N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and related compounds have been studied for their antimicrobial properties. For instance, Gein et al. (2015) synthesized N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, which exhibited antimicrobial activity (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).

Synthesis and Structural Analysis

These compounds are also of interest in the field of chemical synthesis and structural analysis. Volovenko et al. (2004) explored the reactions of 3,4-dichloro-N-R-maleimides with substituted thiouracils, leading to the formation of pyrrolothiazolopyrimidinetriones, which are structurally related to this compound. They also confirmed the structure of a related compound, N2-phenyl-6-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxamide, via X-ray crystallography (Volovenko, Dubnina, & Chernega, 2004).

Anti-inflammatory Activity

In addition to antimicrobial effects, some derivatives of this compound have been explored for their potential anti-inflammatory properties. Doria et al. (1986) synthesized a series of 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides, which showed activity in anti-inflammatory tests (Doria, Passarotti, Sala, Magrini, Sberze, Tibolla, Buttinoni, Ferrari, & Tremolada, 1986).

Pharmacological Evaluation

There are also studies involving the pharmacological evaluation of these compounds. Alam et al. (2010) designed and synthesized thiazolo[3,2-a]pyrimidine derivatives and assessed their anti-inflammatory and antinociceptive activities, finding significant results in both areas (Alam, Khan, Siddiqui, & Ahsan, 2010).

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-2-3-9(15)6-11(8)17-12(19)10-7-16-14-18(13(10)20)4-5-21-14/h2-7H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKJPAIMJOHBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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